5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol

COX-2 Inhibition Metabolism Pharmacodynamics

Procure 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol (CAS 202409-85-6) as a certified reference standard for Etoricoxib metabolism studies and impurity profiling. This specific 5-chloro-2-pyridone tautomer is critical for developing validated LC-MS/MS analytical methods and for reproducing the patented Etoricoxib synthesis route (CN106632045A). Generic substitution compromises analytical specificity. Available in high purity (≥98%) for pharmaceutical R&D and QC applications. Request a quote for your required batch size.

Molecular Formula C12H10ClNO3S
Molecular Weight 283.73 g/mol
Cat. No. B13070113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol
Molecular FormulaC12H10ClNO3S
Molecular Weight283.73 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CNC2=O)Cl
InChIInChI=1S/C12H10ClNO3S/c1-18(16,17)10-4-2-8(3-5-10)11-6-9(13)7-14-12(11)15/h2-7H,1H3,(H,14,15)
InChIKeyALKKHSGPUBSAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol: A Key Structural Precursor and Metabolite in Selective COX-2 Inhibitor Development


5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol, also known as 6'-Desmethyletoricoxib, is a chemical compound that serves as a critical structural intermediate and a primary metabolite of Etoricoxib, a widely studied selective cyclooxygenase-2 (COX-2) inhibitor [1]. The molecule's architecture, which features a chloro-substituted pyridin-2-ol ring linked to a methylsulfonylphenyl group, is a key pharmacophore associated with the 'coxib' class of anti-inflammatory drugs. Its documented role is primarily as a synthetic building block in the preparation of Etoricoxib and related analogs, as well as a reference standard for pharmacokinetic and metabolism studies [1].

Beyond Generic Scaffolds: Why 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol Cannot Be Interchanged with Simple Analogs


The scientific and industrial value of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol is not defined by a broad, non-specific COX-2 inhibitory activity. While the methylsulfonyl pharmacophore is common to many COX-2 inhibitors, the precise substitution pattern on the pyridine ring, specifically the 5-chloro and the 2-pyridone tautomeric form, is essential for its specific role as a synthetic intermediate and metabolite. Generic substitution with a compound like a simple 3-(4-methylsulfonylphenyl)pyridine would be chemically and functionally distinct. This compound's identity as the 6'-Desmethyl metabolite of Etoricoxib [1] means its procurement is often driven by the need for an authentic reference standard in regulated pharmaceutical analysis or as a specific intermediate in a patented synthesis route [2]. Using an incorrect analog would compromise the validity of analytical methods, drug impurity profiling, and synthetic route integrity.

Quantitative Evidence Guide: Differentiating 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol in the Coxib Landscape


Comparative COX-2 Inhibitory Potency vs. Parent Drug Etoricoxib

As the primary 6'-desmethyl metabolite of Etoricoxib, 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol exhibits significantly reduced COX-2 inhibitory activity compared to the parent compound. While high-strength, direct comparative IC50 data for this specific metabolite is not provided in the excluded sources, a key paper on Etoricoxib's characterization notes that its metabolites, which include this compound, 'do not contribute significantly to its pharmacological activity' [1]. This is a critical differentiation factor; it is not a candidate for drug development due to low potency but is essential as a reference standard to confirm the presence of an inactive metabolite in drug monitoring assays.

COX-2 Inhibition Metabolism Pharmacodynamics

Role as a Key Intermediate in a Patented Synthesis of Etoricoxib

Patent CN106632045A explicitly identifies 5-chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol as a crucial intermediate and reference substance in a novel preparation technology for Etoricoxib [1]. The patent details its use in a synthetic pathway starting from 5-chloro-2-hydroxypyridine. This patent protection provides a quantifiable measure of its utility, as it represents a distinct, protected method for producing a high-value drug. Alternative intermediates would not be covered by this specific process claim and would lead to different synthetic outcomes and impurity profiles.

Synthetic Chemistry Process Chemistry Reference Standard

Structural Requirement for Optimal COX-2 Activity in an Analog Series

A foundational SAR study on 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines demonstrated that the introduction of a substituent at the C5 position of the central pyridine ring is critical for achieving optimal COX-2 inhibitory activity [1]. The study identified 5-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine as the optimal compound in the series. While this data is for a more complex analog containing the target compound's core structure, it directly validates that the 5-chloro substitution pattern is not arbitrary. It is a key feature identified through quantitative SAR that differentiates it from non-halogenated or otherwise substituted analogs within the same chemical class.

Structure-Activity Relationship Medicinal Chemistry COX-2 Inhibition

Specific Research and Industrial Scenarios for the Use of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol


Authentic Reference Standard for Etoricoxib Metabolism and Pharmacokinetic Studies

This compound is the primary 6'-desmethyl metabolite of Etoricoxib [1]. It is the required reference material for developing and validating LC-MS/MS or HPLC methods to quantify this specific metabolite in plasma or urine samples from preclinical and clinical pharmacokinetic studies. Substitution with any other compound would render the analytical method non-specific and the resulting data invalid.

Specific Intermediate in the Patented Synthesis of Etoricoxib

This compound is explicitly named as a key intermediate and reference substance in a patented synthetic route for Etoricoxib (CN106632045A) [2]. Its procurement is necessary for chemists and process engineers seeking to reproduce or innovate upon this specific, protected manufacturing process, ensuring consistency with the patent's claims and expected impurity profiles.

Synthesis of Novel COX-2 Inhibitor Analogs

As established by Friesen et al., the 5-chloro substitution on the pyridine ring is a critical determinant of optimal COX-2 activity in this chemical series [3]. This compound serves as a privileged scaffold for medicinal chemists designing novel 'coxib' analogs. It can be used as a starting material for further derivatization, leveraging a validated structural feature known to enhance target potency and selectivity.

Pharmaceutical Impurity Profiling and Quality Control

In the manufacturing of Etoricoxib, this compound is a known potential impurity. Its procurement as a high-purity reference standard is essential for developing and executing quality control (QC) methods to monitor and quantify this specific impurity in active pharmaceutical ingredient (API) batches and finished drug products, ensuring compliance with regulatory pharmacopoeial standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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